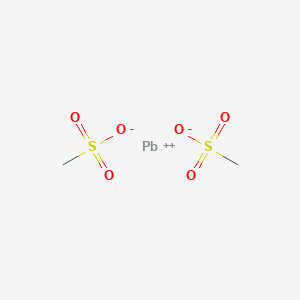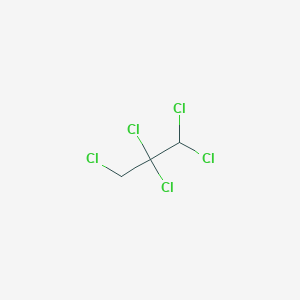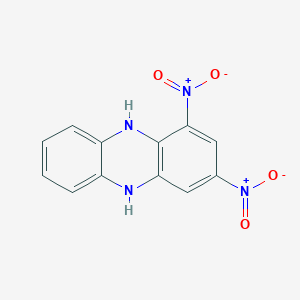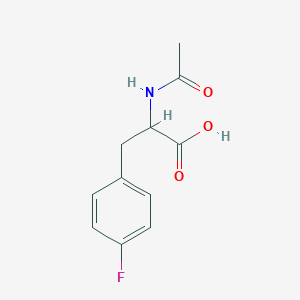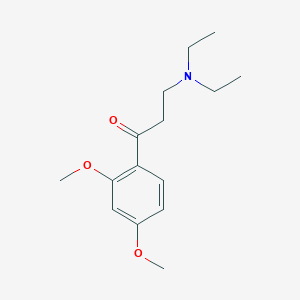
Propiophenone, 3-diethylamino-2',4'-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 3-diethylamino-2',4'-dimethoxy- is a synthetic compound with potential applications in scientific research. It is a derivative of propiophenone and belongs to the class of phenethylamines. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of propiophenone, 3-diethylamino-2',4'-dimethoxy-, is not fully understood. However, it is believed to act as a modulator of protein-protein interactions. This compound can bind to proteins and alter their conformation, leading to changes in their activity. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, can interact with nucleic acids and inhibit their function.
Biochemische Und Physiologische Effekte
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound can induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its fluorescence properties make it a useful tool for studying protein-protein interactions. However, this compound has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions for research on propiophenone, 3-diethylamino-2',4'-dimethoxy-. One area of interest is its potential use as a fluorescent probe for detecting biomolecules in living cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential off-target effects. Propiophenone, 3-diethylamino-2',4'-dimethoxy-, may also have potential applications in drug discovery, and further studies are needed to explore this possibility. Overall, propiophenone, 3-diethylamino-2',4'-dimethoxy-, is a promising compound with potential applications in scientific research.
Synthesemethoden
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, can be synthesized by reacting propiophenone with diethylamine and paraformaldehyde in the presence of hydrochloric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Propiophenone, 3-diethylamino-2',4'-dimethoxy-, has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting biological molecules. This compound can bind to proteins and nucleic acids, and its fluorescence properties can be used to monitor the interactions between these molecules. Additionally, propiophenone, 3-diethylamino-2',4'-dimethoxy-, has been studied for its potential use in drug discovery. It can act as a lead compound for developing new drugs that target specific biological pathways.
Eigenschaften
CAS-Nummer |
18703-87-2 |
|---|---|
Produktname |
Propiophenone, 3-diethylamino-2',4'-dimethoxy- |
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
3-(diethylamino)-1-(2,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-14(17)13-8-7-12(18-3)11-15(13)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
WKIDFGBGJKIOSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC |
Kanonische SMILES |
CCN(CC)CCC(=O)C1=C(C=C(C=C1)OC)OC |
Andere CAS-Nummern |
18703-87-2 |
Synonyme |
3-(Diethylamino)-1-(2,4-dimethoxyphenyl)-1-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



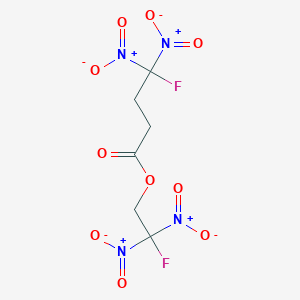
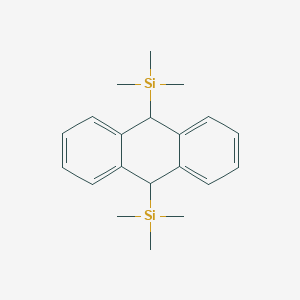
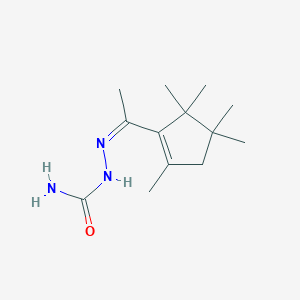
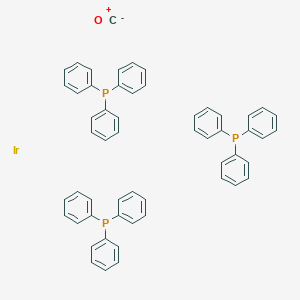
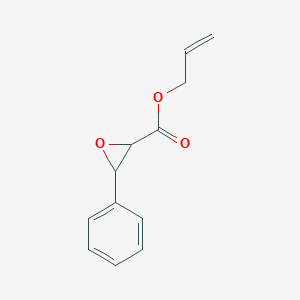

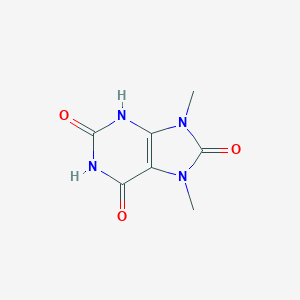
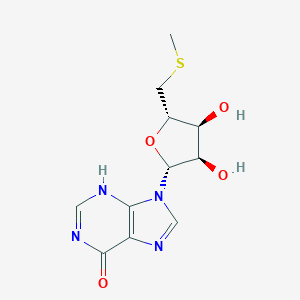
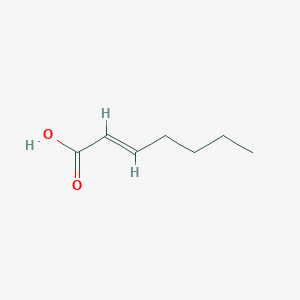
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
